

Experimental Design for In Vivo Evaluation of Z218484536

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Compound of Interest

Compound Name: Z218484536

Cat. No.: B15613570

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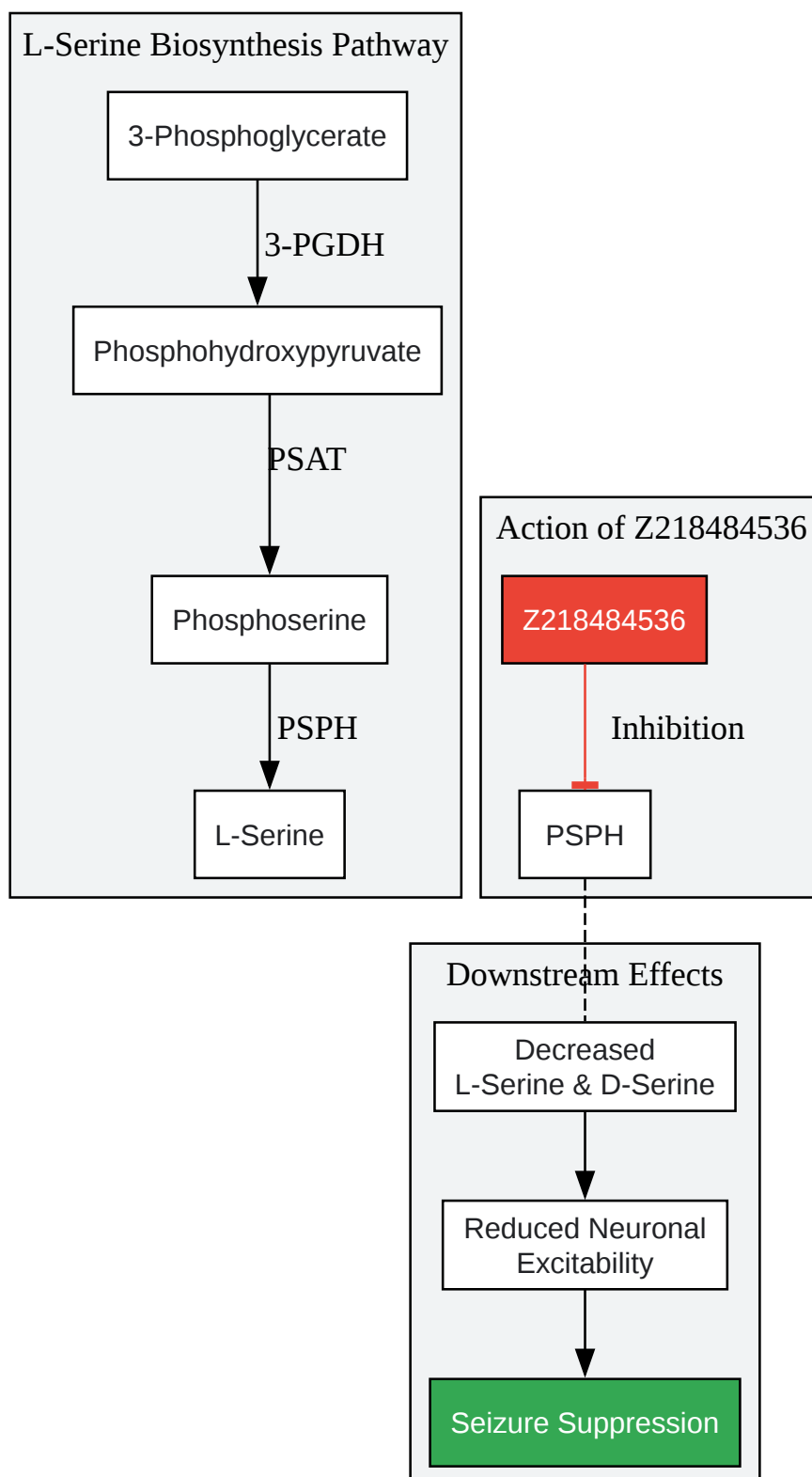
Abstract

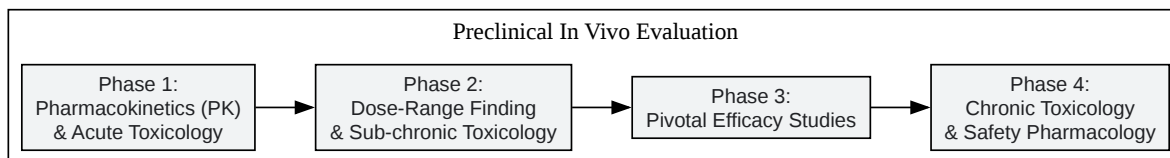
Z218484536 is a selective and brain-penetrant inhibitor of phosphoserine phosphatase (PSPH).[1] It has demonstrated efficacy in suppressing spontaneous epileptic seizures in both mouse and cynomolgus monkey models of temporal lobe epilepsy (TLE), suggesting its therapeutic potential for neurological disorders characterized by neuronal hyperexcitability.[1] These application notes provide a comprehensive framework for the in vivo evaluation of **Z218484536**, encompassing pharmacokinetics, toxicology, and efficacy studies. The detailed protocols and experimental designs are intended to guide researchers in the systematic investigation of this compound's therapeutic potential.

Introduction to Z218484536

Z218484536 targets phosphoserine phosphatase (PSPH), a key enzyme in the L-serine biosynthesis pathway. By inhibiting PSPH, **Z218484536** reduces the levels of L-serine and D-serine in astrocytes.[1] This mechanism is believed to contribute to its anti-epileptic effects. In vivo studies have shown that **Z218484536** can suppress spontaneous seizures in TLE models without causing significant side effects.[1]

Signaling Pathway of Z218484536





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References

- 1. medchemexpress.com [medchemexpress.com]
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